molecular formula C7H6FI B081044 4-Fluoro-2-iodotoluene CAS No. 13194-67-7

4-Fluoro-2-iodotoluene

Cat. No. B081044
CAS RN: 13194-67-7
M. Wt: 236.02 g/mol
InChI Key: RZGYAMQMAVTAKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Fluoro-2-iodotoluene derivatives can be achieved through different methods. For instance, the electrochemical fluorination of β-dicarbonyl compounds using iodotoluene difluoride as a mediator enables the direct introduction of fluorine atoms into the α-position of β-dicarbonyl compounds, producing α-fluoro-β-dicarbonyl compounds which are crucial for constructing biologically active compounds (Hara et al., 1998). Additionally, the synthesis of 2-Fluoro-4-iodo-anisole, a related compound, from o-amino-anisole through the Schiemann reaction, further demonstrates the versatility of fluoro-iodo substituted toluenes in chemical synthesis (Huang Suo-yi & Tian Hua, 2004).

Molecular Structure Analysis

The molecular structure of 4-Fluoro-2-iodotoluene is characterized by the presence of a fluorine atom and an iodine atom substituted on a toluene ring. This structure imparts unique electronic and steric properties to the molecule, influencing its reactivity and interaction with other molecules in chemical reactions.

Chemical Reactions and Properties

4-Fluoro-2-iodotoluene participates in various chemical reactions, demonstrating its chemical versatility. It acts as a mediator in the electrochemical fluorination of β-dicarbonyl compounds and can be used to generate iodonium salts under mild conditions (Yoshida et al., 2007). Additionally, its reaction with terminal alkynes in the presence of Et3N-5HF forms (E)-2-fluoroalk-1-enyl(4methylphenyl)iodonium fluorides, showcasing its role in stereoselective synthesis (Yoshida & Hara, 2008).

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Cross-Coupling Reactions : Fluorinated compounds are crucial in the synthesis of pharmaceuticals and agrochemicals due to their ability to influence the biological activity of molecules. Compounds like 2-Fluoro-4-bromobiphenyl serve as key intermediates in the manufacture of non-steroidal anti-inflammatory and analgesic materials. Their synthesis often involves cross-coupling reactions, a domain where 4-Fluoro-2-iodotoluene could potentially serve as a precursor or intermediate due to its structural and electronic properties (Qiu et al., 2009).

Material Science and Engineering

Fluorinated Liquid Crystals : The incorporation of fluorine atoms into liquid crystals significantly alters their physical properties, such as melting point, mesophase morphology, and dielectric anisotropy. This makes fluorinated compounds valuable for commercial applications in displays and other electronic devices. The unique electronic effects of fluorination highlighted in studies on fluorinated liquid crystals could suggest potential applications for 4-Fluoro-2-iodotoluene in the development of new materials with tailored properties (Hird, 2007).

Fluorine Chemistry and Environmental Science

Fluoroalkylation Reactions : The study of fluoroalkylation, particularly in aqueous media, represents an important advancement in green chemistry. Fluorine-containing functionalities are vital for designing molecules with improved physical, chemical, or biological properties. The development of methods for the incorporation of fluorinated groups into target molecules, such as those involving fluoroalkylation reactions, underscores the relevance of compounds like 4-Fluoro-2-iodotoluene in environmental-friendly chemical synthesis (Song et al., 2018).

properties

IUPAC Name

4-fluoro-2-iodo-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FI/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGYAMQMAVTAKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40157269
Record name 4-Fluoro-2-iodotoluene
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Molecular Weight

236.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-iodotoluene

CAS RN

13194-67-7
Record name 4-Fluoro-2-iodo-1-methylbenzene
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Record name 4-Fluoro-2-iodotoluene
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Record name 4-Fluoro-2-iodotoluene
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Record name 4-fluoro-2-iodotoluene
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Synthesis routes and methods

Procedure details

2-Amino-4-fluorotoluene (68 g) is added dropwise to a stirred solution of 100 ml hydrochloric acid in 700 ml of water and after cooling to 0°-5° C., a solution of 46 g sodium nitrite in 100 ml water was slowly added dropwise. The resultant ice-cold solution of the diasonium chloride was added over 1 hour with stirring to a solution of 157 g potassium iodide and 35 ml of sulfuric acid in 250 ml water at 20°-25° C. The mixture was then stirred and heated for 2 hours at 100° C. After cooling, an oily product was separated and the remaining aqueous layer extracted with benzene. The separated product was dissolved in the benzene layer, the solution washed with a 5% sodium hydrogen sulfite solution, with water, 5% sodium hydroxide solution and again with water, dried with magnesium sulfate and filtered with charcoal. From the filtrate, benzene was evaporated under reduced pressure and the residue distilled. There were obtained 105.3 g of 2-iodo-4-fluorotoluene boiling at 92°-95° C./17 Torr.
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
157 g
Type
reactant
Reaction Step Four
Quantity
35 mL
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

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